1-M-Tolyl-pentan-1-one

Overview

Description

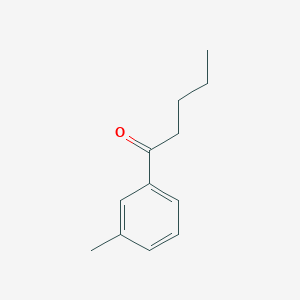

1-M-Tolyl-pentan-1-one (IUPAC name: 1-(4-methylphenyl)pentan-1-one) is a substituted aryl ketone with the molecular formula C₁₂H₁₆O. Structurally, it consists of a pentanone backbone (five-carbon chain with a ketone group at position 1) linked to a para-methylphenyl (tolyl) group. This compound is primarily utilized in industrial and laboratory settings as a chemical intermediate or solvent due to its moderate polarity and stability under standard conditions .

Key physical properties include:

Unlike psychoactive cathinone derivatives (e.g., α-PVP or MDPV), this compound lacks nitrogen-containing functional groups, rendering it pharmacologically inert in neurochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-M-Tolyl-pentan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of butane, lithium derivative, and 3-methylbenzoyl chloride . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the Friedel-Crafts acylation of toluene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-M-Tolyl-pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction of this compound can yield the corresponding alcohol, 1-(4-methylphenyl)-1-pentanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

Oxidation: 4-methylbenzoic acid.

Reduction: 1-(4-methylphenyl)-1-pentanol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-M-Tolyl-pentan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Industry: Beyond its use as a flavoring agent and fragrance, this compound is also used in the production of polymers and resins.

Mechanism of Action

1-M-Tolyl-pentan-1-one can be compared with other similar compounds such as:

1-Phenyl-1-pentanone: Similar structure but lacks the methyl group on the aromatic ring.

1-(4-Methoxyphenyl)-1-pentanone: Contains a methoxy group instead of a methyl group, which can significantly alter its chemical properties and reactivity.

1-(4-Chlorophenyl)-1-pentanone: Contains a chlorine atom, which can enhance its electrophilic substitution reactions.

Uniqueness: The presence of the methyl group in this compound makes it unique in terms of its reactivity and applications. This methyl group can influence the compound’s physical properties, such as boiling point and solubility, as well as its chemical reactivity in various reactions.

Comparison with Similar Compounds

The structural and functional distinctions between 1-M-Tolyl-pentan-1-one and related compounds are critical for understanding their divergent applications and risks. Below is a comparative analysis:

Structural and Functional Comparison

Mechanistic and Pharmacological Differences

- This compound: Lacks nitrogen-based substituents, preventing interactions with monoamine transporters. Its applications are confined to non-biological systems, such as organic synthesis or chromatography .

- α-PVP: The pyrrolidine group enhances lipophilicity and binding affinity to dopamine/norepinephrine transporters, resulting in stimulant effects comparable to methamphetamine.

- Pentylone : The methylenedioxyphenyl group increases serotonin receptor affinity, leading to entactogenic effects similar to MDMA. Its hydrochloride salt form improves stability for illicit distribution .

Toxicity and Regulatory Implications

- This compound: No acute toxicity data are reported, but standard ketone precautions (e.g., ventilation) apply .

- α-PVP : Linked to >130 fatalities, with acute intoxication causing hyperthermia, aggression, and renal failure. Schedule II classification reflects its high risk .

- Pentylone : Associated with seizures and serotonin syndrome. Its inclusion in drug monitoring programs underscores its public health threat .

Biological Activity

1-M-Tolyl-pentan-1-one, also known as 1-(m-tolyl)pentan-1-one, is an organic compound with the molecular formula C_{12}H_{16}O and a molecular weight of 176.26 g/mol. This compound features a pentanone backbone with a tolyl group at the first carbon position, which contributes to its unique chemical properties and potential biological activities. Its structural characteristics include an aromatic ring and a ketone functional group, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

General Properties

Research indicates that this compound exhibits moderate biological activity. It has been primarily studied for its potential as:

- Antimicrobial Agent : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

- Anti-inflammatory Properties : There is evidence to suggest its potential role in reducing inflammation, although detailed studies are still required to confirm these effects.

- Cytochrome P450 Inhibitor : Interaction studies have focused on its role as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6, which is crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Notable findings include:

- A study investigating its effects on drug metabolism highlighted that this compound could alter the metabolic pathways of certain drugs by inhibiting CYP2D6. This suggests potential implications for drug interactions and toxicity in patients with varying CYP2D6 functionality .

- Another research effort focused on its synthesis and reactivity, revealing that the compound can serve as a precursor in the synthesis of more complex organic molecules, which may include biologically active compounds.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| 1-(p-Tolyl)pentan-1-one | 1671-77-8 | Similar pentanone structure with p-tolyl | Moderate antimicrobial activity |

| 3-(m-Tolyl)butan-2-one | 12399473 | Butanone derivative with m-tolyl group | Potential anti-inflammatory effects |

| 4-(m-Tolyl)butan-2-one | - | Butanone derivative with m-tolyl group | Under investigation |

| 2-Methyl-3-(m-tolyl)propanal | - | Aldehyde derivative with m-tolyl group | Limited studies available |

The distinct arrangement of the m-tolyl group on the pentanone backbone influences both the reactivity and biological activity of this compound compared to its analogs.

Molecular Mechanisms

At the molecular level, the mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with various biomolecules involved in metabolic pathways and inflammation processes. The inhibition of cytochrome P450 enzymes indicates a potential for altering drug metabolism, which could have significant therapeutic implications.

Q & A

Q. Basic: What are the standard protocols for synthesizing 1-M-Tolyl-pentan-1-one, and how can reproducibility be ensured?

Answer:

The synthesis typically involves Friedel-Crafts acylation of toluene with valeroyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reagent Purification : Dry toluene and distill valeroyl chloride to remove moisture .

- Catalyst Activation : Pre-activate AlCl₃ under inert conditions to prevent hydrolysis .

- Workup : Quench the reaction with ice-cold HCl, followed by extraction with dichloromethane and column chromatography for purification .

For reproducibility, document molar ratios, temperature gradients, and stirring rates. Publish full experimental details in the main text for novel compounds, with supplemental data for known analogs .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR :

- IR : Detect C=O stretching (~1680 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹) .

- GC-MS : Validate purity and molecular ion peak (m/z = 176 for M⁺) .

For novel derivatives, include HRMS and elemental analysis .

Q. Advanced: How can researchers optimize reaction yields for this compound derivatives under green chemistry principles?

Answer:

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to reduce waste .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents .

- Process Metrics : Calculate atom economy and E-factor for each variation. For example:

| Condition | Yield (%) | E-Factor |

|---|---|---|

| AlCl₃/CH₂Cl₂ | 78 | 4.2 |

| FeCl₃/CPME | 72 | 2.1 |

Use ANOVA to compare yields across conditions, ensuring p < 0.05 for significance .

Q. Advanced: How should contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

Answer:

- Multi-Technique Validation : Cross-check with 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Impurity Profiling : Perform GC-MS to detect side products (e.g., unreacted toluene or acylated byproducts) .

- Computational Aids : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 16) .

- Error Analysis : Quantify signal-to-noise ratios and solvent residue contributions .

Q. Basic: What are the critical parameters for assessing the purity of this compound?

Answer:

- Chromatography : Use HPLC with a C18 column (mobile phase: 70% MeCN/30% H₂O) to achieve >98% purity .

- Melting Point : For crystalline derivatives, report melting ranges (±1°C) .

- Elemental Analysis : Ensure C, H, N values align with theoretical values within ±0.4% .

Q. Advanced: How can mechanistic studies elucidate the acylation pathway of this compound synthesis?

Answer:

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated toluene to identify rate-determining steps .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., acylium ion) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for electrophilic attack .

Q. Basic: What statistical methods are appropriate for analyzing yield variations across synthetic batches?

Answer:

- Descriptive Statistics : Report mean ± standard deviation (SD) for ≥3 replicates .

- Hypothesis Testing : Use Student’s t-test or ANOVA to compare yields under different conditions (α = 0.05) .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound analogs?

Answer:

- Variable Selection : Modify substituents on the phenyl ring (e.g., –NO₂, –OCH₃) or ketone chain length .

- Biological Assays : Test analogs for activity (e.g., enzyme inhibition) using dose-response curves (IC₅₀ calculations) .

- Data Modeling : Use QSAR software (e.g., MOE) to correlate logP, molar refractivity, and bioactivity .

Q. Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., CH₂Cl₂) .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats .

- Waste Disposal : Neutralize AlCl₃ residues with ethanol before aqueous disposal .

Q. Advanced: How can computational chemistry predict novel derivatives of this compound with enhanced properties?

Answer:

Properties

IUPAC Name |

1-(3-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUFXWULBFRPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496400 | |

| Record name | 1-(3-Methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20359-57-3 | |

| Record name | 1-(3-Methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20359-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.